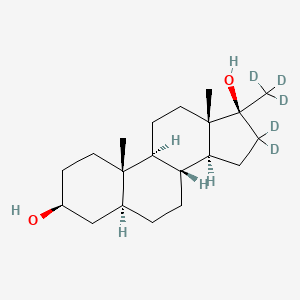
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 is a complex organic compound with a unique structure. It is a deuterated derivative of a steroidal compound, which means it contains deuterium atoms (a stable isotope of hydrogen) in place of some hydrogen atoms. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 typically involves multiple steps, including the introduction of deuterium atoms. The process may start with a precursor steroid compound, which undergoes deuterium exchange reactions under specific conditions. Common reagents used in these reactions include deuterium oxide (D2O) and deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions, utilizing specialized equipment to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
17-Methyl-5α-androstane-3β,17β-diol-d3: A similar deuterated steroidal compound with comparable properties.
4-Androstenedione: Another steroidal compound with different deuterium placement.
17-Hexyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A structurally related compound with unique functional groups.
Uniqueness
The uniqueness of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 lies in its specific deuterium placement, which can significantly alter its physical and chemical properties. This makes it a valuable tool for studying deuterium’s effects in various scientific fields.
Propiedades
Número CAS |
853904-65-1 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
Clave InChI |
QGKQXZFZOIQFBI-KSWMSELESA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O)[2H] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















